
curtisian D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Curtisian D is a para-terphenyl that consists of 1,4-diphenylbenzene substituted by acetyloxy groups at positions 5' and 6', hydroxy groups at positions 4 and 4'', a (3-phenylpropanoyl)oxy group at position 3' and a (3-hydroxybutanoyl)oxy group at position 2'. It is isolated from the fruit body of the mushroom Paxillus curtisii and exhibits radical scavenging activity It has a role as a metabolite and a radical scavenger. It is an acetate ester, a member of phenols and a para-terphenyl. It derives from a 3-hydroxybutyric acid. It derives from a hydride of a 1,4-diphenylbenzene.
Scientific Research Applications
Antioxidant Activity
Curtisians, including Curtisian D, isolated from the inedible mushroom Paxillus curtisii, have been identified for their significant antioxidant activities. Studies have demonstrated their ability to scavenge free radicals, a property important in the context of oxidative stress and its associated diseases. This includes curtisians I-L, which show potent antioxidative activities as estimated by their radical-scavenging effect (Quang et al., 2003).
Neuroprotective Properties
Curtisians have been found to exhibit neuroprotective properties, particularly against glutamate neurotoxicity. Research has revealed that curtisians can protect cortical neurons from glutamate-induced toxicity in a dose-dependent manner, a finding crucial for potential therapeutic applications in neurodegenerative diseases (Lee et al., 2003).
Iron Chelation Ability
Curtisians also demonstrate the ability to chelate iron, an action that contributes to their antioxidative properties. This iron chelation ability is significant in reducing oxidative damage and may be instrumental in the degradation of wood by Paxillus curtisii through iron chelation of p-terphenyl curtisians (Lee et al., 2013).
DNA and Cellular Protection
Curtisians have shown potential in protecting against oxidative damage to DNA and cellular structures. This includes protection against oxidative damage of supercoiled DNA and 2-deoxyribose by hydroxyl radicals generated from the Fenton reaction, a process that can cause significant cellular harm (Lee et al., 2009).
Anti-Platelet Activity
Research has also indicated that Curtisian E, closely related to Curtisian D, can inhibit platelet aggregation. This suggests potential applications in preventing thrombotic conditions, a significant area of interest in cardiovascular health (Kamruzzaman et al., 2013).
properties
Product Name |
curtisian D |
|---|---|
Molecular Formula |
C35H32O11 |
Molecular Weight |
628.6 g/mol |
IUPAC Name |
[3,4-diacetyloxy-2,5-bis(4-hydroxyphenyl)-6-(3-phenylpropanoyloxy)phenyl] 3-hydroxybutanoate |
InChI |
InChI=1S/C35H32O11/c1-20(36)19-29(42)46-35-31(25-12-16-27(40)17-13-25)33(44-22(3)38)32(43-21(2)37)30(24-10-14-26(39)15-11-24)34(35)45-28(41)18-9-23-7-5-4-6-8-23/h4-8,10-17,20,36,39-40H,9,18-19H2,1-3H3 |
InChI Key |
PUNBBVSDMLIVQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC1=C(C(=C(C(=C1C2=CC=C(C=C2)O)OC(=O)C)OC(=O)C)C3=CC=C(C=C3)O)OC(=O)CCC4=CC=CC=C4)O |
synonyms |
curtisian D curtisian-D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



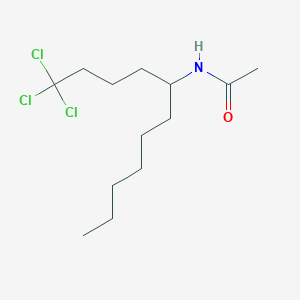
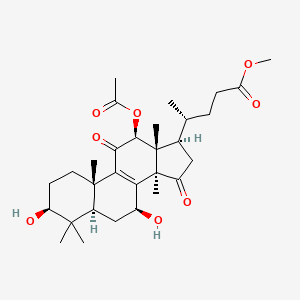
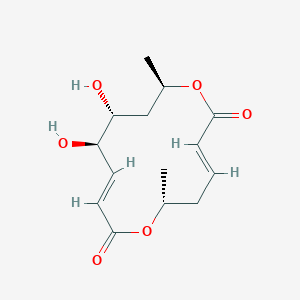

![[5-(4-Fluorophenyl)furan-2-ylcarbonyl]guanidine](/img/structure/B1247306.png)
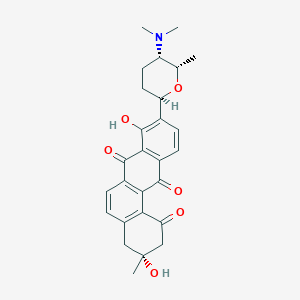
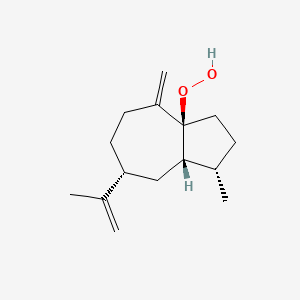
![8-oxo-3-thiomorpholino-8H-acenaphtho[1,2-b]pyrrole-9-carbonitrile](/img/structure/B1247310.png)
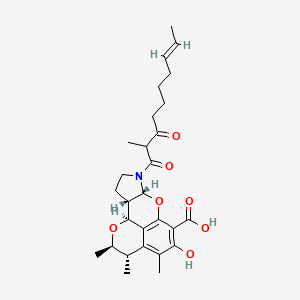
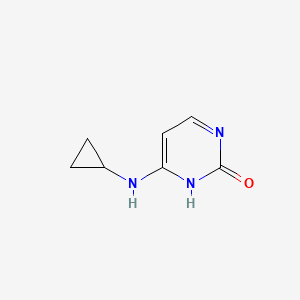

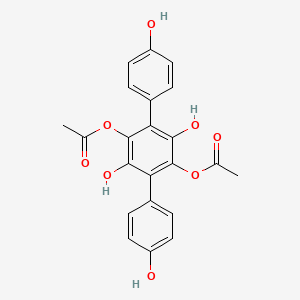
![[(1S,3S,5R,6S)-8-methyl-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B1247323.png)
